N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide
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Overview
Description
N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a fluorine atom, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-fluoroprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylprop-2-en-1-amine
- N-Benzyl-2-propynylamine
- N-Benzyl-2-fluoroprop-2-enamide
Uniqueness
N-Benzyl-2-fluoro-N-(2-methylprop-2-en-1-yl)prop-2-enamide is unique due to the presence of both a fluorine atom and a prop-2-enamide moiety, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
664342-24-9 |
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Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-benzyl-2-fluoro-N-(2-methylprop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-11(2)9-16(14(17)12(3)15)10-13-7-5-4-6-8-13/h4-8H,1,3,9-10H2,2H3 |
InChI Key |
IEDILJTYZTZLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(CC1=CC=CC=C1)C(=O)C(=C)F |
Origin of Product |
United States |
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